molecular formula C6H9NO3S B132345 (R)-3-Acetylthiazolidine-4-carboxylic acid CAS No. 54323-50-1

(R)-3-Acetylthiazolidine-4-carboxylic acid

Cat. No.: B132345
CAS No.: 54323-50-1
M. Wt: 175.21 g/mol
InChI Key: WXTBYSIPOKXCPM-YFKPBYRVSA-N
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Description

®-3-Acetylthiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-acetylthiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetic anhydride, which leads to the formation of the thiazolidine ring. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-3-acetylthiazolidine-4-carboxylic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis, ensuring the production of the desired ®-enantiomer.

Types of Reactions:

    Oxidation: ®-3-Acetylthiazolidine-4-carboxylic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or alcohols replace the acetyl group, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.

    Substitution: Amines, alcohols, under basic or acidic conditions depending on the nucleophile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

®-3-Acetylthiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral nature is crucial for the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of ®-3-acetylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate enzyme activity. This can lead to inhibition or activation of enzymatic reactions, depending on the target. The acetyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (S)-3-Acetylthiazolidine-4-carboxylic acid: The enantiomer of the ®-form, with different stereochemistry and potentially different biological activities.

    Thiazolidine-4-carboxylic acid: Lacks the acetyl group, which may affect its reactivity and applications.

    2-Acetylthiazolidine-4-carboxylic acid: A positional isomer with the acetyl group at a different position on the thiazolidine ring.

Uniqueness: ®-3-Acetylthiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both the thiazolidine ring and the acetyl group. This combination of features makes it valuable in asymmetric synthesis and as a potential therapeutic agent. Its ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.

Properties

IUPAC Name

(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTBYSIPOKXCPM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CSC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202694
Record name (R)-3-Acetylthiazolidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54323-50-1
Record name (4R)-3-Acetyl-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54323-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Acetylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054323501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Acetylthiazolidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-acetylthiazolidine-4-carboxylic acid
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